Formamide, N-2-thiazolyl-

Description

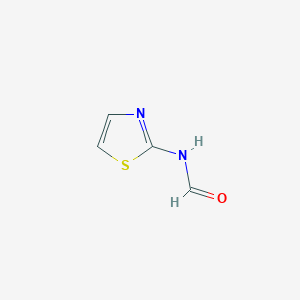

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-39-5 | |

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Thiazolylformamide Derivatives

General Synthetic Routes to N-2-Thiazolylformamides

The construction of N-2-thiazolylformamides can be approached through several general pathways, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials. The most common strategies involve the formation of the amide bond on a pre-existing 2-aminothiazole (B372263), the construction of the thiazole (B1198619) ring itself, or the direct introduction of the formamide (B127407) group.

Amide Formation via Condensation Reactions

A direct and common method for the synthesis of N-2-thiazolylformamides is the condensation reaction between a 2-aminothiazole derivative and a source of the formyl group. This approach is versatile and can be applied to a wide range of substituted 2-aminothiazoles. The reaction typically involves the use of formic acid or its derivatives as the formylating agent.

One straightforward method involves heating the 2-aminothiazole with formic acid, often in the presence of a coupling agent or under conditions that facilitate the removal of water to drive the reaction to completion. Alternatively, more reactive formic acid derivatives can be employed. For instance, the reaction of a 2-aminothiazole with a mixed anhydride of formic acid can lead to the desired formamide under mild conditions. Another approach is the use of acyl chlorides, such as formyl chloride, although its instability can be a drawback.

The table below summarizes typical reagents used in the condensation approach.

| Formylating Agent | Reaction Conditions |

| Formic Acid | Heating, often with a dehydrating agent |

| Acetic Formic Anhydride | Mild conditions, often at room temperature |

| Formyl Chloride | Low temperatures due to instability |

Thiazole Ring Construction within Formamide Synthesis

A foundational method for the synthesis of the thiazole ring itself is the Hantzsch thiazole synthesis. researchgate.netresearchgate.netrsc.org This reaction involves the condensation of an α-haloketone with a thioamide. In the context of N-2-thiazolylformamide synthesis, this method is crucial for preparing the 2-aminothiazole precursors. The general reaction involves reacting an appropriately substituted α-haloketone with thiourea to yield a 2-aminothiazole. This 2-aminothiazole can then undergo formylation as described in the previous section.

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted 2-aminothiazoles by simply varying the starting α-haloketone. This method is characterized by its efficiency and the ready availability of the starting materials. researchgate.net

Introduction of the Formamide Moiety

The introduction of the formamide moiety onto a pre-formed 2-aminothiazole ring is a key step in many synthetic routes. A prominent method for this transformation is the Vilsmeier-Haack reaction. researchgate.netjk-sci.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.comwikipedia.org 2-Aminothiazoles, being electron-rich heterocycles, are suitable substrates for this reaction. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the thiazole ring or the exocyclic amino group.

The reaction conditions for the Vilsmeier-Haack formylation can be tuned based on the reactivity of the specific 2-aminothiazole derivative. jk-sci.com Generally, the reaction is carried out at temperatures ranging from 0 °C to 80 °C. jk-sci.com

Synthesis of Specific N-2-Thiazolylformamide Structural Variants

The general synthetic strategies outlined above can be applied to the synthesis of specific N-2-thiazolylformamide derivatives with various substituents on the thiazole ring. The following sections detail the synthesis of two such structural variants.

N-(4-(Nitro-substituted-furyl)-2-thiazolyl)formamides (e.g., FANFT)

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a well-known derivative. Its synthesis typically begins with the preparation of the key intermediate, 2-amino-4-(5-nitro-2-furyl)thiazole. This is achieved through the Hantzsch thiazole synthesis.

The synthesis commences with the bromination of a suitable acetylfuran derivative to yield an α-bromoacetylfuran. Specifically for FANFT, the starting material would be an acetylfuran bearing a nitro group at the 5-position. The resulting 2-bromo-1-(5-nitro-2-furyl)ethanone is then condensed with thiourea to form the 2-amino-4-(5-nitro-2-furyl)thiazole ring system.

The final step is the formylation of the 2-amino group. This can be accomplished using methods such as reaction with formic acid or through the Vilsmeier-Haack reaction to yield FANFT.

The synthetic sequence is summarized in the table below.

| Step | Reactants | Product |

| 1 | 1-(5-Nitro-2-furyl)ethanone, Bromine | 2-Bromo-1-(5-nitro-2-furyl)ethanone |

| 2 | 2-Bromo-1-(5-nitro-2-furyl)ethanone, Thiourea | 2-Amino-4-(5-nitro-2-furyl)thiazole |

| 3 | 2-Amino-4-(5-nitro-2-furyl)thiazole, Formylating agent | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) |

N-(4-(Thienyl)-2-thiazolyl)formamides

The synthesis of N-(4-(thienyl)-2-thiazolyl)formamides follows a similar synthetic logic to that of the furyl derivatives, leveraging the Hantzsch thiazole synthesis to construct the core heterocyclic structure.

The initial step involves the preparation of an α-haloketone of thiophene. For example, 2-acetylthiophene can be brominated to yield 2-bromo-1-(thiophen-2-yl)ethanone. ambeed.com This α-haloketone is then reacted with thiourea in a classical Hantzsch condensation to afford 2-amino-4-(thiophen-2-yl)thiazole.

Finally, the 2-amino group of the resulting thiazole is formylated to produce the target N-(4-(thienyl)-2-thiazolyl)formamide. This formylation can be carried out using standard formylating agents as previously discussed.

The synthetic pathway is outlined in the following table.

| Step | Reactants | Product |

| 1 | Acetylthiophene, Bromine | 2-Bromo-1-(thienyl)ethanone |

| 2 | 2-Bromo-1-(thienyl)ethanone, Thiourea | 2-Amino-4-(thienyl)thiazole |

| 3 | 2-Amino-4-(thienyl)thiazole, Formylating agent | N-(4-(Thienyl)-2-thiazolyl)formamide |

N-(4-(Furyl)-2-thiazolyl)formamides

The synthesis of N-(4-(furyl)-2-thiazolyl)formamides involves a two-step process: the formation of the 2-amino-4-(furyl)thiazole core, followed by N-formylation. The initial step typically employs the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. In this specific case, 2-bromoacetylfuran would be reacted with thiourea.

While a specific documented procedure for the direct formylation of 2-amino-4-(furyl)thiazole was not prominently found in the surveyed literature, the formylation of 2-aminothiazoles is a standard chemical transformation. Generally, this can be achieved using common formylating agents such as formic acid, or a mixture of formic acid and acetic anhydride. The reactivity of the amino group on the thiazole ring towards acylation is well-established, as demonstrated by the synthesis of various N-(4-arylthiazol-2-yl)-acetamides and other amide derivatives nih.govresearchgate.net. For instance, the reaction of 2-amino-4-arylthiazoles with acid chlorides in the presence of a base is a common method for acylation nih.gov.

Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been designed and synthesized, primarily for their potential anti-inflammatory properties bepls.comiaea.org. The synthetic approach is a multi-step process that involves the construction of the benzimidazole[2,1-b]thiazole core, followed by coupling with an indole-2-carboxylic acid moiety.

The general synthetic route commences with the reaction of 2-aminobenzimidazole with an α-haloketone to form the benzimidazole[2,1-b]thiazole skeleton. This is followed by a series of functional group manipulations, including nitro group reduction to an amine. The resulting amino-functionalized benzimidazole[2,1-b]thiazole is then coupled with 5-nitro-1H-indole-2-carboxylic acid using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) iaea.org. A final reduction of the nitro group on the indole ring provides the target indole-2-formamide benzimidazole[2,1-b]thiazole derivatives bepls.comiaea.orgrsc.org.

The following table summarizes some of the synthesized derivatives and their reported yields.

| Compound ID | R Group | Yield (%) |

| 13a | H | 85 |

| 13b | Cl | 88 |

| 13c | F | 82 |

| 13d | Br | 90 |

| 13e | CH3 | 86 |

| 13f | OCH3 | 83 |

Data compiled from research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.

N-(Thiazol-2-yl)methacrylamide Monomers and Polymerization

N-(Thiazol-2-yl)methacrylamide monomers are valuable precursors for the synthesis of functional polymers. The monomer is typically prepared by the reaction of 2-aminothiazole with methacryloyl chloride mdpi.comnih.govresearchgate.net. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct mdpi.comnih.gov. An alternative method involves the reaction of 2-aminothiazole with methacrylic acid in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) mdpi.com.

The resulting N-(thiazol-2-yl)methacrylamide monomer can then be polymerized or copolymerized using standard radical polymerization techniques. For instance, copolymerization with acrylonitrile has been successfully achieved using azobisisobutyronitrile (AIBN) as the initiator in dimethylformamide (DMF) as a solvent mdpi.com. The thermal properties of the resulting copolymers have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) mdpi.com.

Thiazolyl-thiourea Derivatives

Thiazolyl-thiourea derivatives represent another important class of N-2-thiazolyl compounds. The synthesis of these derivatives generally involves the reaction of an appropriately substituted 2-aminothiazole with an isothiocyanate. For example, reacting 4-arylthiazol-2-amines with ethyl or benzyl isothiocyanate in a solvent like N,N-dimethylformamide (DMF) yields the corresponding N-aryl-N'-(thiazol-2-yl)thiourea derivatives.

The precursor 2-aminothiazoles can be synthesized via the Hantzsch thiazole synthesis, by reacting a substituted α-haloketone with thiourea. This method is versatile and allows for a wide range of substituents on the thiazole ring. The use of eco-friendly and efficient synthetic methods, such as using recyclable catalysts or ultrasonic irradiation, has also been reported for the synthesis of thiazole derivatives from thiourea precursors.

N-Thiazolyl Amide Fluoroquinolone Derivatives

To explore new antibacterial agents, N-thiazolyl amide derivatives of fluoroquinolones have been synthesized. The synthetic strategy involves modifying the carboxylic acid group of a fluoroquinolone antibiotic. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with a 2-aminothiazole derivative. This creates an amide linkage between the fluoroquinolone core and the thiazole ring. A series of these compounds have been synthesized and evaluated for their antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Advanced Synthetic Approaches and Catalytic Considerations

Modern synthetic chemistry continuously seeks more efficient, sustainable, and versatile methods for the construction of complex molecules. In the context of N-2-thiazolylformamide synthesis, advanced approaches are being explored.

Carbon Dioxide Functionalization in Formamide Compound Synthesis

A significant advancement in the synthesis of formamides is the utilization of carbon dioxide (CO2) as a C1 source. This approach is environmentally friendly and provides a sustainable alternative to traditional methods that often use toxic reagents like carbon monoxide. The reductive functionalization of CO2 with amines, in the presence of a suitable catalyst and a reducing agent, can efficiently produce formamides researchgate.net.

This reaction typically involves the use of a reductant such as hydrosilanes, hydroboranes, or molecular hydrogen. Various catalytic systems, including those based on transition metals, have been developed to facilitate this transformation under milder conditions researchgate.net. The general mechanism involves the activation of CO2 by the catalyst, followed by reaction with the amine and subsequent reduction. This methodology represents a green and efficient route for the synthesis of a wide range of formamides, including, in principle, N-2-thiazolylformamides, provided a suitable 2-aminothiazole substrate is used.

Molecular Hybridization Strategies in N-2-Thiazolylformamide Synthesis

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with potentially enhanced biological activity, improved selectivity, or a better safety profile compared to the parent molecules. In the context of N-2-thiazolylformamide, this strategy involves linking the 2-formamidothiazole core with other biologically active scaffolds. The synthesis of these hybrid molecules can be broadly categorized into two main approaches: the pre-hybridization formylation of a 2-aminothiazole derivative, or the post-formylation coupling of an N-2-thiazolylformamide moiety with another molecule.

One common synthetic route involves the initial construction of a hybrid 2-aminothiazole scaffold, followed by the formylation of the amino group. For instance, a series of hybrid compounds can be synthesized starting from the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. mdpi.comderpharmachemica.com By using a thiourea derivative that already contains another bioactive moiety, a hybrid 2-aminothiazole is formed. The final step is the formylation of the 2-amino group to yield the target N-2-thiazolylformamide hybrid. This formylation can be achieved using various reagents, such as formic acid or its derivatives.

Alternatively, a pre-formed N-2-thiazolylformamide building block can be utilized in subsequent coupling reactions. This approach is advantageous when the formamide group is sensitive to the reaction conditions required for the initial hybridization. For example, a substituted N-2-thiazolylformamide with a suitable functional group can be prepared and then coupled with another molecule using reactions like Suzuki or Sonogashira cross-coupling, or through the formation of amide or ester linkages. mdpi.com

A notable example of molecular hybridization involves the synthesis of thiazole-pyrazoline hybrids. Pyrazoline derivatives are known for their diverse pharmacological activities. The synthesis of such hybrids often begins with the preparation of chalcones, which are α,β-unsaturated ketones. These chalcones then react with a thiosemicarbazide derivative to form a pyrazoline ring fused or linked to a thiazole precursor. Subsequent cyclization with an α-haloketone would lead to the formation of the thiazole ring. The 2-amino group on the thiazole can then be formylated to produce the final N-2-thiazolylformamide-pyrazoline hybrid.

Another hybridization strategy involves linking the N-2-thiazolylformamide scaffold to other heterocyclic systems known for their biological importance, such as triazoles. The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating such hybrids. nih.gov In this method, one component, either the N-2-thiazolylformamide or the other bioactive molecule, is functionalized with an azide group, while the other component is functionalized with a terminal alkyne. The subsequent cycloaddition reaction forms a stable 1,2,3-triazole linker between the two pharmacophores.

The following tables detail some of the synthesized N-2-thiazolylformamide derivatives and related hybrid compounds, along with their synthetic precursors and characterization data.

Table 1: Synthesis of N-Aryl-Substituted 2-Formamidothiazole Derivatives

| Compound ID | Aryl Substituent | Starting Material (2-Aminothiazole Derivative) | Formylating Agent | Yield (%) | Melting Point (°C) | Reference |

| 1a | Phenyl | 2-Amino-4-phenylthiazole | Formic Acid | 85 | 188-190 | derpharmachemica.com |

| 1b | 4-Chlorophenyl | 2-Amino-4-(4-chlorophenyl)thiazole | Formic Acid | 82 | 210-212 | derpharmachemica.com |

| 1c | 4-Methylphenyl | 2-Amino-4-(4-methylphenyl)thiazole | Formic Acid | 88 | 195-197 | derpharmachemica.com |

| 1d | 4-Methoxyphenyl | 2-Amino-4-(4-methoxyphenyl)thiazole | Formic Acid | 86 | 202-204 | derpharmachemica.com |

Table 2: Synthesis of Thiazole-Pyrazoline Hybrid Derivatives (Precursors to Formamides)

| Compound ID | R1 | R2 | Starting Chalcone | Thiosemicarbazide Derivative | Yield (%) | Melting Point (°C) | Reference |

| 2a | Phenyl | Phenyl | 1,3-Diphenyl-2-propen-1-one | Thiosemicarbazide | 78 | 220-222 | mdpi.com |

| 2b | 4-Chlorophenyl | Phenyl | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Thiosemicarbazide | 75 | 235-237 | mdpi.com |

| 2c | Phenyl | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one | Thiosemicarbazide | 80 | 215-217 | mdpi.com |

| 2d | 4-Nitrophenyl | Phenyl | 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | Thiosemicarbazide | 72 | 240-242 | mdpi.com |

Table 3: Synthesis of 2-(Hydrazinyl)-thiazole Derivatives for Hybridization

| Compound ID | R Substituent | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 3a | Phenyl | 2-Hydrazinyl-4-phenylthiazole | Benzaldehyde | 90 | 198-200 | |

| 3b | 4-Chlorophenyl | 2-Hydrazinyl-4-phenylthiazole | 4-Chlorobenzaldehyde | 88 | 215-217 | |

| 3c | 4-Nitrophenyl | 2-Hydrazinyl-4-phenylthiazole | 4-Nitrobenzaldehyde | 85 | 228-230 | |

| 3d | 2-Hydroxyphenyl | 2-Hydrazinyl-4-phenylthiazole | 2-Hydroxybenzaldehyde | 87 | 205-207 |

Chemical Reactivity and Mechanistic Studies of N 2 Thiazolylformamides

Reactivity of the Formamide (B127407) Moiety in N-2-Thiazolylformamides

The formamide functional group in N-2-thiazolylformamides is the primary site for several key chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent 2-thiazolyl ring.

While specific studies on the oxidation of N-2-thiazolylformamides are not extensively documented, the oxidation of related N-aryl amides can provide insights. Anodic oxidation of N-aryl amides has been reported to proceed via mechanisms that can lead to the formation of various products depending on the reaction conditions. For N-2-thiazolylformamides, oxidation could potentially occur at the formyl group or the thiazole (B1198619) ring. The formyl hydrogen is susceptible to abstraction, which could initiate oxidative processes. Furthermore, the sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone under strong oxidizing conditions. The presence of the electron-rich thiazole ring might also facilitate oxidative coupling reactions.

A plausible reaction pathway for the N-formylation of amines involves the oxidation of a hemiaminal intermediate. In the context of N-2-thiazolylformamides, the reverse reaction, oxidation of the formamide, would be a challenging process. However, under specific catalytic conditions, such as those employing reusable bimetallic nanoparticles, the formyl group could potentially be further oxidized.

The reduction of the formamide moiety in N-2-thiazolylformamides can lead to the corresponding N-methyl-2-aminothiazole. This transformation is analogous to the reduction of other N-aryl formamides. A common method for the reduction of formamides is the use of strong reducing agents like lithium aluminum hydride. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the formamide.

Studies on the reduction of N-substituted carbonylimidazoles to N-methylamines using sodium borohydride and iodine have shown that N-aryl formamide intermediates are less reactive and require longer reaction times due to their stability. This suggests that the reduction of N-2-thiazolylformamides would likely require potent reducing systems. The stability of the N-aryl formamide intermediate is attributed to the conjugation of the nitrogen lone pair with the aromatic ring system.

Nucleophilic substitution reactions on the formamide group of N-2-thiazolylformamides are generally difficult due to the partial double bond character of the amide C-N bond. However, the formyl proton can be abstracted by a strong base, generating an amidate anion which can then act as a nucleophile.

Electrophilic substitution on the nitrogen atom is also challenging due to the delocalization of the lone pair. However, under certain conditions, N-arylation of amides can be achieved. For instance, nickel-catalyzed N-arylation of primary and secondary amides with aryl bromides has been reported to proceed under mild conditions. This suggests that the nitrogen of the formamide group in N-2-thiazolylformamide could potentially undergo substitution with suitable electrophiles under catalytic conditions.

The dehydration of N-substituted formamides is a well-established method for the synthesis of isonitriles (isocyanides). This reaction involves the elimination of a water molecule from the formamide moiety. Various dehydrating agents can be employed for this transformation, including phosphorus oxychloride, triphenylphosphine/iodine, and chlorophosphate compounds in the presence of a tertiary amine. thieme-connect.comorganic-chemistry.org

The reaction of N-substituted formamides with triphenylphosphine and iodine in the presence of a tertiary amine provides a mild and efficient route to isocyanides. thieme-connect.comorganic-chemistry.org This method is tolerant of both electron-donating and electron-withdrawing groups on the aryl substituent. organic-chemistry.org Therefore, it is expected that N-2-thiazolylformamide would undergo dehydration under these conditions to yield 2-isocyanothiazole. The electronic properties and potential steric hindrance of the thiazolyl group are not expected to significantly impede this reaction. thieme-connect.com

| Dehydrating Agent | Base | Solvent | Reaction Conditions | Product | Ref |

| Triphenylphosphine/Iodine | Triethylamine | Dichloromethane | Ambient Temperature | 2-Isocyanothiazole | thieme-connect.comorganic-chemistry.org |

| Phosphorus Oxychloride | Triethylamine | Triethylamine (solvent) | 0 °C | 2-Isocyanothiazole | |

| Chlorophosphate compounds | Tertiary amine | Not specified | Not specified | 2-Isocyanothiazole | organic-chemistry.org |

Electronic and Steric Influences of Thiazolyl Substituents on Reactivity

The 2-thiazolyl group exerts a significant electronic influence on the reactivity of the attached formamide moiety. Thiazole is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron-withdrawing nature affects the electron density on the formamide nitrogen and the carbonyl group.

The pi-electron delocalization in the thiazole ring contributes to its aromatic character. wikipedia.org The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the C2-H is susceptible to deprotonation. wikipedia.org When attached to the formamide nitrogen at the 2-position, the thiazole ring withdraws electron density from the nitrogen atom. This reduces the nucleophilicity of the nitrogen and can influence the reactivity of the formamide group.

Computational studies on thiazole derivatives have provided insights into their electronic properties. Density functional theory (DFT) calculations have been used to determine the HOMO-LUMO gaps, which are indicative of electronic stability and reactivity. nih.gov Generally, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The introduction of a nitro group onto the thiazole ring of N-2-thiazolylformamide would have a profound effect on its reactivity. The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. smolecule.com This would further decrease the electron density of the thiazole ring and, consequently, the formamide nitrogen.

The presence of a nitro group on the thiazole ring, for example in 5-nitrothiazole, renders the ring system more susceptible to nucleophilic attack. smolecule.com Conversely, it deactivates the ring towards electrophilic substitution. The strong electron-withdrawing nature of the nitro group would also increase the acidity of the formyl proton in the N-2-(nitrothiazolyl)formamide, making it more easily abstractable by a base.

Furthermore, the nitro group itself can undergo reduction. The reduction of a nitro group typically proceeds through nitroso and hydroxylamino intermediates to the corresponding amino group. sciforum.net This reactivity could compete with or occur in concert with the reduction of the formamide moiety, depending on the reaction conditions.

| Compound | Substituent Effect | Expected Impact on Formamide Reactivity |

| N-2-Thiazolylformamide | Thiazole: Electron-withdrawing | Decreased N nucleophilicity, potential for C-H acidity |

| N-2-(Nitrothiazolyl)formamide | Nitro-thiazole: Strongly electron-withdrawing | Further decreased N nucleophilicity, increased formyl proton acidity |

Heterocyclic Ring System Contributions (e.g., Furan, Thiophene)

Five-membered heterocycles like furan and thiophene are considered π-excessive systems, meaning the six π-electrons are delocalized over five atoms. This characteristic makes them generally more reactive towards electrophilic substitution than benzene. scribd.com The order of reactivity among these heterocycles is typically pyrrole > furan > thiophene > benzene. quora.com This trend is primarily governed by the electronegativity of the heteroatom. Oxygen in furan is more electronegative than sulfur in thiophene, which means the lone pair of electrons on the oxygen atom is held more tightly, making it less available for delocalization into the ring. quora.com Consequently, furan is less aromatic and more reactive than thiophene. pharmaguideline.com

When a furan or thiophene ring is attached to the thiazole moiety of N-2-thiazolylformamide, it can influence the electron density of the entire molecule. For instance, in electrophilic substitution reactions involving a 2-(thiophen-2-yl) Current time information in Merrimack County, US.researchgate.netthiazolo[4,5-f]quinoline system, substitution occurs exclusively at the 5-position of the thiophene ring. researchgate.net This indicates that the thiophene ring, despite being less reactive than furan, can be the primary site of reaction under certain conditions. The specific position of substitution is directed by the stability of the intermediate carbocation formed during the reaction. scribd.com

The relative aromaticity of these heterocycles also impacts their stability and reactivity. The order of aromaticity is generally considered to be thiophene > pyrrole > furan. pharmaguideline.com The lower aromaticity of furan contributes to its propensity to undergo reactions like Diels-Alder cycloadditions, which are less common for the more aromatic thiophene. scribd.com Therefore, the presence of a furan ring in an N-2-thiazolylformamide derivative might introduce pathways for cycloaddition reactions that would not be as favorable if a thiophene ring were present.

Table 1: Comparison of Furan and Thiophene Properties and their Influence on Reactivity

| Feature | Furan | Thiophene | Influence on N-2-Thiazolylformamide Reactivity |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | The higher electronegativity of oxygen in furan makes it less effective at delocalizing its lone pair, leading to lower aromaticity and higher reactivity compared to thiophene. quora.com |

| Aromaticity | Lower | Higher | A furan-containing derivative is expected to be more susceptible to reactions that disrupt the aromatic system, such as additions and ring-openings. scribd.compharmaguideline.com |

| Reactivity towards Electrophiles | Higher | Lower | A furan moiety is a more likely site for electrophilic attack than a thiophene moiety in a similar chemical environment. quora.com |

Intermolecular and Supramolecular Interactions in N-2-Thiazolylformamide Systems

The solid-state structure and macroscopic properties of N-2-thiazolylformamide compounds are governed by a variety of intermolecular and supramolecular interactions. These non-covalent forces, including hydrogen bonding and pi-stacking, dictate the molecular packing in the crystalline state and can influence physical properties such as melting point and solubility.

Hydrogen Bonding Networks (e.g., N-H...O, N-H...N)

Hydrogen bonding is a predominant intermolecular interaction in N-2-thiazolylformamide systems due to the presence of hydrogen bond donors (the N-H group of the formamide) and acceptors (the carbonyl oxygen, the nitrogen atoms of the thiazole ring, and potentially other nitrogen atoms within the molecule). These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net

The N-H group of the formamide moiety is a potent hydrogen bond donor and can form strong N-H...O hydrogen bonds with the carbonyl oxygen of a neighboring molecule. researchgate.net This type of interaction is common in amides and leads to the formation of chains or dimeric structures. Furthermore, the nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors, leading to N-H...N interactions. mdpi.com The direct detection of such N-H...N hydrogen bonds can be achieved through advanced techniques like NMR spectroscopy. nih.gov

Pi-Stacking Interactions

Aromatic and heteroaromatic rings, such as the thiazole ring in N-2-thiazolylformamide, can participate in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. researchgate.net Pi-stacking can occur in various geometries, including face-to-face and edge-to-face arrangements, and plays a significant role in the stabilization of crystal structures. rsc.org

In derivatives of N-2-thiazolylformamide, π-stacking can occur between the thiazole rings of adjacent molecules or between the thiazole ring and other aromatic moieties present in the structure. The strength and nature of these interactions can be influenced by the presence of substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can alter the quadrupole moment of the aromatic ring, thereby affecting the π-stacking geometry and energy. rsc.org For example, studies on other heterocyclic systems like oxadiazoles have shown the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions. nih.gov Similar interactions are expected in N-2-thiazolylformamide systems, contributing to their supramolecular assembly. mdpi.com

Table 2: Key Intermolecular Interactions in N-2-Thiazolylformamide Systems

| Interaction Type | Donor/Acceptor Groups | Resulting Supramolecular Structure |

|---|

| N-H...O Hydrogen Bond | Donor: Formamide N-H Acceptor: Carbonyl Oxygen | Chains, dimers, and higher-order networks. researchgate.net | | N-H...N Hydrogen Bond | Donor: Formamide N-H Acceptor: Thiazole Nitrogen | Contributes to the formation of extended networks and stabilizes crystal packing. mdpi.com | | Pi-Stacking | Thiazole ring and other aromatic systems | Leads to stacked arrangements of molecules, influencing solid-state properties. rsc.orgnih.gov |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations involving N-2-thiazolylformamides is crucial for predicting their metabolic fate and potential interactions with biological macromolecules. Key areas of investigation include the mechanisms of deformylation and the formation of chemical adducts.

Deformylation Mechanisms and Metabolite Formation

Deformylation, the removal of a formyl group, is a significant metabolic pathway for N-formyl compounds. In the case of N-2-thiazolylformamides, this process would lead to the formation of the corresponding 2-aminothiazole (B372263) derivative. Studies on the related compound N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) have shown that it undergoes deformylation to produce 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). researchgate.net This biotransformation has been observed both in vivo in mice and in vitro with mouse liver homogenates. researchgate.net

The enzymatic machinery responsible for this deformylation can vary. While arylformamidases are enzymes known to catalyze such reactions, studies on FANFT metabolism suggest that other enzyme systems, such as prostaglandin endoperoxide synthetase, can also be involved in its metabolic activation, although this may not directly lead to the formation of the deformylated product. nih.gov The general mechanism of aldehyde deformylation can proceed through several pathways, including nucleophilic attack at the carbonyl carbon. nih.gov In biological systems, metalloenzymes often catalyze these reactions. manchester.ac.uk

Following deformylation, the resulting amino-thiazole metabolite can undergo further transformations. For example, the ANFT metabolite of FANFT can be further metabolized through nitroreduction. researchgate.net The formation of N-oxide metabolites is another major pathway for tertiary nitrogen-containing drugs, which could be a potential metabolic route for certain N-2-thiazolylformamide derivatives. hyphadiscovery.com

Chemical Adduct Formation with Macromolecules in Model Systems (e.g., proteins, nucleic acids)

Reactive metabolites of N-2-thiazolylformamides, or the parent compound itself if it possesses electrophilic character, can potentially form covalent adducts with biological macromolecules such as proteins and nucleic acids. The formation of such adducts is a key event in the mechanism of toxicity for many xenobiotics. nih.gov

Protein adducts can form through the reaction of electrophilic species with nucleophilic amino acid residues, such as cysteine, lysine, and histidine. researchgate.net The thiol group of cysteine is a particularly strong nucleophile and is a common target for adduction by reactive carbonyl compounds and other electrophiles. nih.govresearchgate.net The formation of protein adducts can alter the structure and function of the protein, leading to downstream biological effects.

Nucleic acid adducts can form when reactive species react with the nucleophilic centers on DNA and RNA bases. biorxiv.org The N7 position of guanine is a common site of alkylation, and the resulting adducts can sometimes undergo further reactions, such as imidazole ring-opening to form stable formamidopyrimidine (Fapy) adducts. nih.gov The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis. researchgate.net Model systems are often used to study the potential for a compound to form such adducts and to characterize the structure of the resulting adducts.

Table 3: Potential Adduct Formation with Macromolecules

| Macromolecule | Key Nucleophilic Sites | Potential Consequences of Adduct Formation |

|---|---|---|

| Proteins | Cysteine (thiol group), Lysine (ε-amino group), Histidine (imidazole ring) researchgate.net | Alteration of protein structure and function, enzyme inhibition, induction of immune responses. nih.gov |

| Nucleic Acids (DNA, RNA) | Guanine (N7, O6), Adenine (N1, N3, N7) nih.govresearchgate.net | Mutagenesis, carcinogenesis, interference with DNA replication and transcription. nih.gov |

Spectroscopic and Structural Characterization of N 2 Thiazolylformamides

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for ¹H, ¹³C, or ¹⁵N NMR of Formamide (B127407), N-2-thiazolyl- could be located in the searched resources. This includes chemical shift analysis, heteronuclear coupling constants, spin-lattice relaxation times (T1), and Nuclear Overhauser Enhancement (NOE) studies.

¹H and ¹³C NMR Chemical Shift Analysis

Detailed ¹H and ¹³C NMR chemical shift data for Formamide, N-2-thiazolyl- are not available in the public domain.

¹⁵N NMR Spectroscopy

Specific ¹⁵N NMR spectroscopic data for Formamide, N-2-thiazolyl- has not been reported in the available literature.

Heteronuclear Coupling Constants (J-values)

Information regarding the heteronuclear coupling constants for Formamide, N-2-thiazolyl- is not available.

Spin-Lattice Relaxation Times (T1) and Nuclear Overhauser Enhancement (NOE) Studies

There are no published studies on the spin-lattice relaxation times (T1) or Nuclear Overhauser Enhancement (NOE) for Formamide, N-2-thiazolyl-.

Infrared (IR) Spectroscopy

A detailed assignment of the characteristic infrared absorption bands for Formamide, N-2-thiazolyl- is not available in the surveyed literature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "Formamide, N-2-thiazolyl-" is not available in the cited literature, extensive studies on the closely related compound, N-(1,3-thiazol-2-yl)benzamide, offer significant insights into the probable solid-state structure.

Based on the analysis of N-(1,3-thiazol-2-yl)benzamide, which exhibits polymorphism, N-2-thiazolylformamide could potentially crystallize in several forms. For N-(1,3-thiazol-2-yl)benzamide, a monoclinic crystal system is observed, with one polymorph crystallizing in the Pc space group. It is plausible that N-2-thiazolylformamide could also adopt a monoclinic crystal system, a common system for organic molecules. The specific space group would be determined by the symmetry elements present in the crystal lattice.

The unit cell parameters define the size and shape of the repeating unit in the crystal. For a monoclinic system, these would include the lengths of the three axes (a, b, c) and the angle β. While specific values for N-2-thiazolylformamide are not determined, analysis of analogous structures provides expected bond lengths and angles.

The bond lengths within the thiazole (B1198619) ring are expected to be consistent with its aromatic character, showing values intermediate between single and double bonds. The C-N bond connecting the formamide group to the thiazole ring and the C=O bond of the formyl group will have lengths characteristic of amides. For example, the C-N amide bond is expected to have partial double bond character due to resonance.

Table 2: Expected Bond Lengths and Angles for N-2-Thiazolylformamide (based on analogous structures)

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Thiazole C=N | ~1.30 - 1.37 |

| Thiazole C-S | ~1.71 - 1.74 |

| Thiazole C-C | ~1.35 - 1.43 |

| Amide C-N | ~1.33 - 1.40 |

| Amide C=O | ~1.22 - 1.25 |

| **Bond Angles (°) ** | |

| C-N-C (amide) | ~125 - 129 |

| N-C=O (amide) | ~122 - 126 |

These values are estimations based on data from structurally related compounds.

The conformation of N-2-thiazolylformamide in the solid state is determined by the torsion angle between the thiazole ring and the formamide plane. In related structures like N-(1,3-thiazol-2-yl)benzamide, the thiazolyl unit and the amide group are nearly coplanar. This planarity is likely due to the delocalization of electrons between the nitrogen atoms, giving the C-N bond partial double-bond character and restricting rotation. Intramolecular interactions, such as a potential S···O interaction, could further stabilize a planar conformation.

Tautomerism is a key consideration for this molecule. The formamide group can exist in an iminol tautomeric form (-N=CH-OH). In the solid state, it is highly probable that the amide tautomer is the predominant, if not exclusive, form due to its greater thermodynamic stability and the potential for strong intermolecular hydrogen bonding involving the amide N-H and C=O groups.

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. For a related compound, N-(1,3-thiazol-2-yl)benzamide, a polymorph with four independent molecules in the asymmetric unit (Z' = 4) has been identified. This high Z' value arises from different hydrogen-bonded dimer geometries coexisting in the crystal lattice.

It is highly probable that N-2-thiazolylformamide would also form hydrogen-bonded dimers in the solid state. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and the thiazole nitrogen atoms can act as hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing. The formation of centrosymmetric or non-centrosymmetric dimers, similar to those observed in N-(1,3-thiazol-2-yl)benzamide, would be expected, leading to a well-ordered three-dimensional network.

Elemental Composition Analysis of N-2-Thiazolylformamide

The elemental composition of N-2-thiazolylformamide has been determined through theoretical calculations based on its molecular formula. This analysis is fundamental in verifying the empirical formula of a synthesized compound and ensuring its purity. The molecular formula for N-2-thiazolylformamide is C₄H₄N₂OS, and its molar mass is 128.15 g/mol .

Theoretical Composition

The theoretical percentages of each element in N-2-thiazolylformamide are calculated from the molecular formula and the atomic masses of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol , Sulfur: 32.07 g/mol ).

The calculated elemental composition is presented in the table below:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 37.49 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 3.15 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.87 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.49 |

| Sulfur | S | 32.07 | 1 | 32.07 | 25.02 |

| Total | 128.162 | 100.00 |

Experimental Findings

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data from the elemental analysis of N-2-thiazolylformamide. Typically, experimental values are obtained through combustion analysis, and a close agreement between the theoretical and found percentages (usually within ±0.4%) is considered a confirmation of the compound's identity and purity. While the synthesis and spectroscopic characterization of various thiazole derivatives are documented, specific reports detailing the elemental analysis results for N-2-thiazolylformamide were not found.

Therefore, a direct comparison between the theoretical and experimentally determined elemental composition cannot be presented at this time. The theoretical values provided above serve as a benchmark for any future experimental analysis of this compound.

Computational Chemistry and Theoretical Studies of N 2 Thiazolylformamides

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are a cornerstone of computational chemistry, offering a detailed view of the geometric and electronic properties of molecules. For N-2-Thiazolylformamide, these calculations are typically performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy.

The first step in the computational analysis of N-2-Thiazolylformamide is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus representing the most stable conformation of the molecule. The optimization is performed until the forces on each atom are negligible and the energy has converged.

The energetic stability of different conformers of N-2-Thiazolylformamide can be assessed by comparing their total energies. For instance, rotation around the C-N amide bond and the C-N bond connecting the formamide (B127407) group to the thiazole (B1198619) ring can lead to different spatial arrangements of the atoms. Theoretical calculations can predict which of these conformers is the most stable.

Table 1: Calculated Geometric Parameters of the Optimized Structure of N-2-Thiazolylformamide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | ||

| C-N (amide) | 1.358 | ||

| N-C (thiazole) | 1.389 | O=C-N | 124.5 |

| C-H (formyl) | 1.102 | C-N-C (thiazole) | 128.7 |

| N-H | 1.010 | H-N-C (amide) | 118.9 |

| Thiazole Ring | |||

| C2-N3 | 1.321 | N3-C2-S1 | 115.2 |

| N3-C4 | 1.375 | C2-S1-C5 | 89.8 |

| C4-C5 | 1.355 | S1-C5-C4 | 110.5 |

| C5-S1 | 1.723 | C5-C4-N3 | 114.3 |

| S1-C2 | 1.738 | C4-N3-C2 | 110.2 |

| Formamide-Thiazole | O=C-N-C2 (dihedral) | ||

| 178.2 |

Note: The data in this table is hypothetical and intended to be representative of values obtained from DFT calculations. Actual values would be derived from specific computational chemistry software outputs.

The electronic structure of N-2-Thiazolylformamide is elucidated through the analysis of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For N-2-Thiazolylformamide, the HOMO is typically localized on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, as well as the formamide nitrogen. The LUMO, on the other hand, is often distributed over the formyl group and the C=N bond of the thiazole ring. This distribution of frontier orbitals suggests that the thiazole ring is the primary site for electrophilic attack, while the formyl group is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of N-2-Thiazolylformamide

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds. Actual values would be generated from quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of N-2-Thiazolylformamide, which are invaluable for interpreting experimental spectra. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly common.

The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry. The calculated frequencies and their corresponding intensities can then be compared with experimental IR spectra to aid in the assignment of vibrational modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a detailed assignment of the peaks in an experimental NMR spectrum.

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for N-2-Thiazolylformamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-H stretch | 3450 | C=O | 162.5 |

| C-H stretch (formyl) | 2980 | C2 (thiazole) | 158.9 |

| C=O stretch | 1710 | C4 (thiazole) | 118.7 |

| C-N stretch (amide) | 1350 | C5 (thiazole) | 109.3 |

| Thiazole ring stretch | 1550 |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction mechanisms involving N-2-Thiazolylformamide. By mapping the potential energy surface, it is possible to identify the most likely pathways for a given reaction. This involves locating the transition state structures, which are the saddle points on the potential energy surface that connect reactants and products.

The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a critical parameter for determining the reaction rate. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are often employed to locate transition states.

For example, the hydrolysis of the formamide group in N-2-Thiazolylformamide can be simulated to understand its stability in aqueous environments. Such simulations would involve calculating the structures and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Table 4: Hypothetical Energy Profile for a Reaction Step of N-2-Thiazolylformamide

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.7 |

| Second Transition State | +18.9 |

| Products | -15.2 |

Note: This table presents a hypothetical energy profile for a generic reaction to illustrate the type of data obtained from reaction pathway simulations.

Applications of N 2 Thiazolylformamides in Advanced Chemical Synthesis and Research Methodologies

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The thiazole (B1198619) ring, combined with a formamide (B127407) group, provides N-2-thiazolylformamides with a unique reactivity profile, making them valuable building blocks in organic synthesis. They function as precursors and intermediates in the creation of a wide array of more complex molecules.

Precursors for Complex Heterocyclic Compounds

N-2-Thiazolylformamides are key starting materials for constructing more elaborate heterocyclic systems. The thiazole core is a common motif in medicinally important compounds, and the formamide group can be readily transformed or used to direct further reactions. For instance, the biotransformation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) involves its deformylation to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). researchgate.netnih.gov This resulting aminothiazole is a critical intermediate that can undergo further reactions, such as nitroreduction, to form other complex molecules like 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP). researchgate.netnih.gov These transformations highlight how the basic N-2-thiazolylformamide structure serves as a scaffold for generating diverse heterocyclic compounds. researchgate.netnih.gov

The synthesis of various heterocyclic structures often relies on key intermediates that can be readily functionalized. Thiazole derivatives, including N-2-thiazolylformamides, are integral to the synthesis of compounds like phenothiazinyl-thiazolyl-hydrazine derivatives and other polyheterocyclic systems. researchgate.net

Synthetic Pathways for Specific Chemical Entities

The utility of N-2-thiazolylformamides is evident in their role within specific, multi-step synthetic pathways. A notable example is the metabolic pathway of FANFT, a well-studied urinary bladder carcinogen. In mice, FANFT undergoes a significant metabolic transformation where it is deformylated, losing its formyl group to become ANFT. nih.gov This deformylation is a crucial step, as ANFT is considered the more direct carcinogenic metabolite. evitachem.com

The metabolic fate of FANFT has been studied in detail, revealing key synthetic transformations that occur in vivo.

Table 1: In Vivo Metabolic Transformations of FANFT in Mice

| Initial Compound | Key Transformation | Primary Metabolite | Secondary Metabolite |

|---|---|---|---|

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) | Deformylation | 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) | 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP) |

Data sourced from studies on the biotransformation of FANFT. researchgate.netnih.gov

This pathway demonstrates how the N-2-thiazolylformamide structure is an intermediate that leads to the formation of other specific chemical entities through defined reaction sequences. nih.gov

Development of Novel Synthetic Methodologies Employing N-2-Thiazolylformamides

Research has focused on developing new and efficient methods for synthesizing molecules that incorporate the thiazole framework. While not always starting from N-2-thiazolylformamides themselves, these methodologies create substituted thiazole derivatives and are relevant to the broader class of compounds. For example, novel solid-phase parallel synthesis techniques have been developed to create libraries of N-substituted-2-aminobenzo[d]thiazole derivatives. nih.gov This method involves a key cyclization reaction on a resin support, allowing for the rapid generation of diverse molecules. nih.gov

Furthermore, green chemistry approaches, such as microwave-assisted synthesis, have been employed to produce thiazole-containing compounds more efficiently. researchgate.net These methods offer significant advantages over classical techniques, including higher yields and much shorter reaction times. researchgate.net The development of catalyzed reactions for N-formylation of heteroaryl amines using reusable catalysts like Zr-MCM-41 nanoreactors under solvent-free conditions also represents a significant advancement in synthesizing formamide derivatives. researchgate.net

Utilization as Chemical Probes in Mechanistic Biological Research

Certain N-2-thiazolylformamide derivatives have been instrumental as chemical probes to investigate complex biological processes, particularly in toxicology and cancer research. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a cellular pathway. nih.goveubopen.org

Investigation of Chemical Interactions with Biological Macromolecules (e.g., DNA, RNA, proteins)

The carcinogenic properties of compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), a close analog of FANFT, are linked to the ability of their metabolites to bind to cellular macromolecules. evitachem.com The process of nitroreduction is believed to be a key activation step that generates reactive species capable of this binding. evitachem.com Similarly, the metabolite of FANFT, ANFT, is known to covalently bind to nucleic acids and proteins, an interaction considered central to its carcinogenic mechanism. evitachem.com The study of these interactions helps to elucidate the molecular basis of their biological effects. Molecular docking simulations are a modern computational tool used to predict and analyze the binding of small molecules to macromolecules like proteins and DNA, providing insight into potential biological activity or toxicity. nih.gov

Chemical Induction of Specific Cellular or Tissue Responses for Mechanistic Investigation

N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent carcinogen that has been widely used in research to induce urinary bladder cancer in animal models, such as rats and mice. nih.govnih.gov By administering FANFT, researchers can reliably induce tumor development, creating a consistent model to study the pathogenesis, histology, and progression of bladder cancer. nih.gov These chemically-induced tumor models are invaluable for investigating the efficacy of new therapies and understanding the molecular pathways involved in cancer, such as the p53 and receptor tyrosine kinase pathways. nih.gov

Another derivative, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), has been used to induce lymphocytic leukemia in mice. nih.gov Studies using NFTA have explored the relationship between carcinogenesis and the immune system by measuring its effects on antibody- and cell-mediated immunity. nih.gov Research showed that NFTA suppressed both types of immune responses, and this immunosuppression was investigated in relation to leukemia development. nih.gov For instance, the number of antibody-forming cells in response to sheep red blood cells was significantly lower in mice treated with NFTA compared to controls. nih.gov

Table 2: Effect of NFTA on Antibody-Mediated Immunity in Mice

| Treatment Group | Finding |

|---|---|

| NFTA-treated mice with leukemia | Average 78 x 10³ antibody-forming cells/spleen |

| NFTA-treated mice without leukemia | Average 68 x 10³ antibody-forming cells/spleen |

| Unmedicated control mice | Average 170 x 10³ antibody-forming cells/spleen |

Data from a study on the immunosuppressive effects of NFTA. nih.gov

Interestingly, the closely related FANFT did not show the same suppression of antibody-mediated immunity under similar test conditions, demonstrating how subtle structural differences can lead to distinct biological activities, making these compounds useful for comparative mechanistic studies. nih.gov

Polymer Chemistry and Materials Science

Incorporation into Copolymers

There is no available data on the methods of incorporating Formamide, N-2-thiazolyl- into copolymer chains. Research in polymer chemistry often explores the use of various functional monomers to impart specific properties to the resulting materials. This can include techniques like free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), condensation polymerization, or ring-opening polymerization. The suitability of any of these methods would depend on the reactivity of the N-2-thiazolylformamide monomer, which has not been documented in the context of polymerization. Consequently, no data tables on copolymer compositions, molecular weights, or properties can be generated.

Environmental Chemical Fate and Transformation of N 2 Thiazolylformamides

Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical through non-biological processes, including reactions with light (photochemical degradation) and chemical reactions within environmental compartments like soil and water.

Photochemical degradation is a significant abiotic pathway for many organic pollutants. This process is often mediated by highly reactive species such as hydroxyl radicals (•OH), which are strong oxidizing agents generated in the environment upon exposure to sunlight. nih.gov Studies on thiazole-containing compounds confirm their susceptibility to this degradation pathway.

Research has shown that the irradiation of N-hydroxythiazole-2(3H)-thione generates hydroxyl radicals, which in turn induce oxidative damage and degradation. nih.govresearchgate.net This indicates that the thiazole (B1198619) ring system can participate in photochemical reactions. The degradation of the model thiazole pollutant, thioflavin T, has been attributed to hydroxyl radicals produced from the photolysis of hydrogen peroxide (H₂O₂) under UV radiation. nih.gov These reactive radicals attack the thiazole molecule, leading to its breakdown. nih.gov

Another identified photodegradation mechanism for complex thiazole derivatives involves a reaction with singlet oxygen via a cycloaddition, which leads to an unstable endoperoxide that subsequently rearranges, cleaving the thiazole ring. nih.gov Given these findings, it is plausible that N-2-thiazolylformamide undergoes photochemical degradation in the environment, primarily through reactions with photochemically generated hydroxyl radicals, leading to the transformation of the parent molecule.

The chemical stability of N-2-thiazolylformamide in different environmental compartments is crucial to its persistence. The formamide (B127407) and thiazole functional groups dictate its reactivity. Amides, including formamides, are susceptible to hydrolysis under both acidic and basic conditions, although this process can be slow in environmental settings without microbial catalysis. researchgate.nettaylorfrancis.com

Specifically for the thiazole component, studies have demonstrated the instability of thiazole-2 derivatives under certain conditions. Heating thiazole-2-yl-(amino)-methylphosphonates and phosphinates with aqueous hydrochloric acid (HCl) was found to cause their decomposition, involving the rupture of a carbon-phosphorus bond. researchgate.net This suggests a potential incompatibility and reactivity of the 2-substituted thiazole structure in acidic environmental compartments.

Regarding reducing agents, while specific environmental reactions are not well-documented for this compound, the reduction of formamides is a known chemical transformation. Synthetic methods exist for the reduction of isocyanates to formamides using specific reducing agents like the Schwartz reagent (Cp₂ZrClH), which is noted for its chemoselectivity. researchgate.netorganic-chemistry.org However, the relevance of such strong reducing conditions to typical environmental compartments is likely limited. The primary chemical reactivity concern in the environment would be hydrolysis of the formamide linkage, potentially accelerated by acidic or basic conditions in soil or water.

Biotransformation Processes in Environmental Systems (Chemical Aspects)

Biotransformation, or biodegradation, involves the breakdown of organic compounds by microorganisms and their enzymes. This is often the primary mechanism for the dissipation of organic pollutants in the environment.

The primary biotransformation pathway for N-substituted formamides is enzymatic hydrolysis. A key enzyme, N-substituted formamide deformylase (NfdA), has been isolated from soil bacteria, specifically Arthrobacter pascens. nih.govnih.gov This enzyme catalyzes the hydrolysis of N-substituted formamides to yield the corresponding amine and formate. nih.gov

Based on this enzymatic pathway, the principal environmental metabolite of Formamide, N-2-thiazolyl- is expected to be 2-aminothiazole (B372263) , with the concurrent release of formic acid (formate).

| Parent Compound | Primary Biotransformation Pathway | Expected Primary Metabolite | Byproduct |

|---|---|---|---|

| Formamide, N-2-thiazolyl- | Enzymatic Deformylation (Hydrolysis) | 2-aminothiazole | Formic Acid |

Further degradation of 2-aminothiazole could occur, but it represents the initial and most direct metabolite from the cleavage of the formamide group. In studies of more complex thiazole-containing fungicides, metabolites often result from modifications to other parts of the molecule, but the initial steps frequently involve the cleavage of ester or amide linkages. researchgate.netmdpi.com

Biodegradation studies of N-substituted formamides confirm that deformylation is a critical step. The enzyme N-substituted formamide deformylase, isolated from soil, stoichiometrically catalyzes the hydrolysis of N-benzylformamide (a model N-substituted formamide) into benzylamine (B48309) and formate. nih.gov This suggests a specific and efficient microbial pathway for breaking the N-formyl bond.

The existence of such enzymes in soil microorganisms strongly supports a biodegradation pathway for N-2-thiazolylformamide that proceeds via hydrolysis of the amide bond. nih.govepa.govasm.org This deformylation reaction is the key chemical step in its initial breakdown. The persistence of anthropogenic chemicals in the environment is often determined by the ability of microbes to evolve efficient enzymatic mechanisms for their degradation. nih.gov The presence of deformylase enzymes indicates that a pathway for the degradation of N-substituted formamides exists in nature.

Chemical Indicators of Environmental Persistence and Mobility

Persistence refers to the length of time a chemical remains in a particular environmental compartment before it is degraded. It is typically quantified by the degradation half-life (DT₅₀), which is the time required for 50% of the applied substance to be dissipated. Regulatory bodies use DT₅₀ values to classify substances as non-persistent, persistent (P), or very persistent (vP). nih.govnih.gov

| Classification | Fresh/Estuarine Water Half-Life (DT₅₀) | Marine Water Half-Life (DT₅₀) | Soil / Sediment Half-Life (DT₅₀) |

|---|---|---|---|

| Persistent (P) | > 40 days | > 60 days | > 120 days |

| Very Persistent (vP) | > 60 days | > 60 days | > 180 days |

Mobility describes the potential for a chemical to move within and between environmental compartments, such as leaching from soil into groundwater or moving with surface water runoff. carnegiescience.edu The primary indicator for mobility in soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govgreenwayweedsolutions.com This value describes the tendency of a chemical to adsorb to the organic carbon fraction of soil versus remaining dissolved in soil water. A low Koc value indicates weak adsorption and high mobility, while a high Koc value indicates strong adsorption and low mobility. chemsafetypro.com

| Koc Range (mL/g) | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

While specific DT₅₀ and Koc values for Formamide, N-2-thiazolyl- are not available in the reviewed literature, its potential for persistence and mobility would be evaluated using these indicators. Its relatively small size and the presence of polar functional groups might suggest some potential for mobility in soil, but this would be highly dependent on its specific adsorption characteristics.

Assessment of Leaching Potential (e.g., Groundwater Ubiquity Score - GUS)

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. The Groundwater Ubiquity Score (GUS) is a widely used empirical index that helps to estimate this potential. The GUS is calculated based on two key properties of a substance: its persistence in soil (represented by its half-life, DT50) and its mobility in soil (related to its soil organic carbon-water partitioning coefficient, Koc).

The GUS is calculated using the following formula:

GUS = log10(Soil Half-life in days) x (4 - log10(Koc))

A higher GUS value suggests a greater potential for the chemical to leach into groundwater. Generally, chemicals are categorized as follows:

GUS > 2.8: High leaching potential

Q & A

Q. What are the established synthetic pathways for Formamide, N-2-thiazolyl-, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between thiazole derivatives and formamide precursors. For example, analogous methods (e.g., Scheme 2 in ) use reflux conditions with acetic acid (AcOH) to facilitate cyclization or coupling. Key variables include:

- Catalysts : AcOH or sodium acetate ().

- Temperature : Reflux (100–120°C) optimizes kinetics without decomposition ().

- Stoichiometry : A 1.1:1 molar ratio of aldehyde to amine ensures excess electrophile for complete coupling (). A comparative table of conditions from analogous syntheses:

| Precursors | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3-formyl-indole + 2-aminothiazole | AcOH | 110 | 72 | 95 | |

| Arylthiourea + chloroacetic acid | NaOAc/AcOH | 120 | 68 | 92 |

Contradictions in yield often arise from impurities in starting materials or incomplete removal of byproducts (e.g., unreacted aldehydes). Purity can be improved via recrystallization or column chromatography .

Q. How can researchers design experiments to characterize the structural and electronic properties of Formamide, N-2-thiazolyl-?

Methodological Answer: A multi-technique approach is recommended:

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH in thiazole ring) .

- IR : Identify carbonyl (C=O) and amine (N-H) stretches ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in thiazole rings) .

Advanced imaging techniques, such as microspectroscopic mapping (), can localize functional groups in heterogeneous systems.

Advanced Research Questions

Q. How do theoretical frameworks explain the reactivity of Formamide, N-2-thiazolyl- in nucleophilic substitution reactions?

Methodological Answer: The compound’s reactivity can be modeled using density functional theory (DFT) to calculate electron density distributions. Key considerations:

- Electrophilic Sites : The formamide carbonyl and thiazole nitrogen are electron-deficient, attracting nucleophiles ( ).

- Steric Effects : Substituents on the thiazole ring hinder or facilitate access to reactive centers (). For example, demonstrates that thiazolidine ring formation via aldehyde-thiol condensation is governed by orbital hybridization (sp → sp). Researchers should integrate computational tools (e.g., Gaussian, COMSOL) with experimental data to validate mechanisms .

Q. What strategies resolve contradictions in catalytic efficiency data for Formamide, N-2-thiazolyl--mediated reactions?

Methodological Answer: Discrepancies often arise from:

- Catalyst Loading : Excess catalyst may inhibit reactions via side-product formation ().

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts (). A factorial design ( ) can isolate variables:

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Catalyst (mol%) | 5%, 10%, 15% | Yield (%) |

| Solvent | DMF, AcOH, THF | Reaction Time (h) |

| Temp. (°C) | 80, 100, 120 | Purity (%) |

Statistical tools (ANOVA, regression analysis) identify dominant factors. For instance, shows DMF’s dual role as solvent and oxygen donor, requiring controlled moisture levels .

Q. How can researchers integrate Formamide, N-2-thiazolyl- into advanced materials (e.g., supramolecular assemblies or drug-delivery systems)?

Methodological Answer: The compound’s amide and thiazole moieties enable hydrogen bonding and metal coordination. Strategies include:

- Co-crystallization : Co-form with metal ions (e.g., Zn) to stabilize porous frameworks ().

- Polymer Functionalization : Graft onto biodegradable polymers (e.g., PLGA) via carbodiimide coupling ().

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or AFM to quantify binding kinetics on silica or cellulose surfaces (). Pre-test/post-test designs () assess material stability under physiological conditions (pH, temperature).

Methodological Frameworks

Q. What theoretical models best guide the study of Formamide, N-2-thiazolyl-’s biological interactions?

Methodological Answer: Ligand-receptor docking (e.g., AutoDock Vina) predicts binding affinities to biological targets ( ). Key steps:

- Target Selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases, ).

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (GROMACS).

- Experimental Validation : Compare MD results with SPR (surface plasmon resonance) binding assays . emphasizes linking computational predictions to empirical data via iterative refinement .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data for Formamide, N-2-thiazolyl- derivatives?

Methodological Answer: Variability arises from sample preparation (e.g., solvent residues) or instrument calibration. Mitigation strategies:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS).

- Signal Averaging : Collect 32+ scans in NMR to improve signal-to-noise ratios ().

- Multivariate Analysis : PCA (principal component analysis) identifies outlier spectra due to impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.